

# Foy 251: A Head-to-Head Comparison with Other Antiviral Agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Foy 251**

Cat. No.: **B021791**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Foy 251**, the active metabolite of the oral prodrug camostat mesylate, is a serine protease inhibitor with established antiviral activity.<sup>[1]</sup> Its primary mechanism of action involves the inhibition of the host cell enzyme Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the cell entry of several respiratory viruses, including SARS-CoV-2, influenza virus, and Middle East Respiratory Syndrome coronavirus (MERS-CoV).<sup>[2][3][4]</sup> By blocking the proteolytic cleavage of viral spike proteins by TMPRSS2, **Foy 251** effectively prevents viral fusion with the host cell membrane. This guide provides a head-to-head comparison of **Foy 251**'s in vitro efficacy against that of other notable antiviral agents, supported by experimental data and detailed methodologies.

## Mechanism of Action: Targeting Host Cell Entry

**Foy 251**'s antiviral strategy is centered on inhibiting a host factor essential for viral entry. This approach differs from that of many other antivirals that directly target viral enzymes, such as RNA-dependent RNA polymerase or viral proteases. The inhibition of TMPRSS2 by **Foy 251** is a key step in preventing the viral life cycle from initiating.<sup>[5]</sup>





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Camostat mesylate against SARS-CoV-2 and COVID-19-Rationale, dosing and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate- Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camostat Mesylate Versus Lopinavir/Ritonavir in Hospitalized Patients With COVID-19— Results From a Randomized, Controlled, Open Label, Platform Trial (ACOVACT) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foy 251: A Head-to-Head Comparison with Other Antiviral Agents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b021791#head-to-head-comparison-of-foy-251-and-other-antivirals>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)